(2E,2'E)-N,N'-propane-1,2-diylbis[3-(3-chlorophenyl)prop-2-enamide]
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Overview
Description
(2E,2’E)-N,N’-propane-1,2-diylbis[3-(3-chlorophenyl)prop-2-enamide] is a synthetic organic compound characterized by the presence of two chlorophenyl groups attached to a propane-1,2-diyl backbone through prop-2-enamide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-N,N’-propane-1,2-diylbis[3-(3-chlorophenyl)prop-2-enamide] typically involves the reaction of 3-chlorobenzaldehyde with propane-1,2-diamine in the presence of a base to form the intermediate Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E,2’E)-N,N’-propane-1,2-diylbis[3-(3-chlorophenyl)prop-2-enamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
(2E,2’E)-N,N’-propane-1,2-diylbis[3-(3-chlorophenyl)prop-2-enamide] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E,2’E)-N,N’-propane-1,2-diylbis[3-(3-chlorophenyl)prop-2-enamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[2-(4-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide
- (2E)-3-(3-bromophenyl)-N-(4-chlorophenyl)prop-2-enamide
- (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
(2E,2’E)-N,N’-propane-1,2-diylbis[3-(3-chlorophenyl)prop-2-enamide] is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of two chlorophenyl groups and the propane-1,2-diyl backbone contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-[2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O2/c1-15(25-21(27)11-9-17-5-3-7-19(23)13-17)14-24-20(26)10-8-16-4-2-6-18(22)12-16/h2-13,15H,14H2,1H3,(H,24,26)(H,25,27)/b10-8+,11-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAWEWFVAJKSBR-GFULKKFKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC(=CC=C1)Cl)NC(=O)C=CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC(=CC=C1)Cl)NC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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